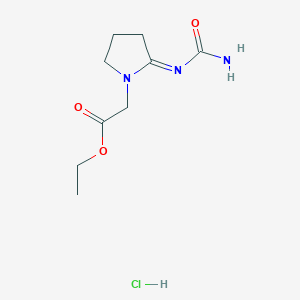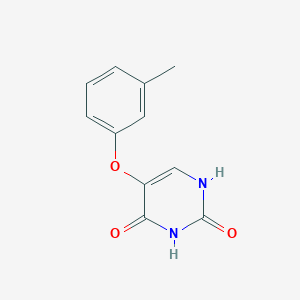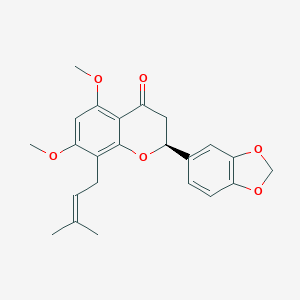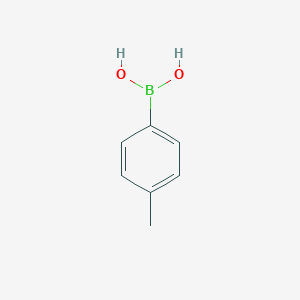
对甲基苯硼酸
概述
描述
P-Tolylboronic acid, also known as 4-Methylphenylboronic acid, 4-Tolueneboronic acid, 4-Tolylboronic acid, p-Tolueneboronic acid, NSC 62870, or p-Methylbenzeneboronic acid, is a boronic acid derivative . It has a linear formula of CH3C6H4B(OH)2 and a molecular weight of 135.96 .
Synthesis Analysis
P-Tolylboronic acid is used as a reagent in various chemical reactions. It is used in Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water .Molecular Structure Analysis
The molecular structure of p-Tolylboronic acid consists of a benzene ring with a methyl group (CH3) and a boronic acid group (B(OH)2) attached to it .Chemical Reactions Analysis
P-Tolylboronic acid is involved in various chemical reactions. It is used in Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water .Physical And Chemical Properties Analysis
P-Tolylboronic acid has a molecular weight of 135.96 and a linear formula of CH3C6H4B(OH)2 . It has a melting point of 256-263 °C .科学研究应用
Drug Synthesis and Medicinal Chemistry
4-Tolylboronic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the creation of benzoxaboroles, which are compounds with a wide range of medicinal properties. Benzoxaboroles have been applied as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents . The boronic acid moiety of 4-Tolylboronic acid is particularly useful in the synthesis of these compounds due to its ability to form stable covalent bonds with biomolecules, enhancing the drug’s efficacy and stability.
Pesticide Development
In the field of agrochemistry, 4-Tolylboronic acid serves as an intermediate for the synthesis of pesticides. Its boronic acid group is instrumental in creating new molecules that can interact with biological systems of pests, disrupting their growth or reproductive cycles. The compound’s versatility allows for the development of targeted pesticides with potentially lower toxicity to non-target species .
Cosmetics Industry
The cosmetics industry utilizes 4-Tolylboronic acid for its properties as a stabilizer and an intermediate in the synthesis of organic compounds used in various beauty products. It contributes to the development of skin care products with anti-aging and antioxidant properties, helping in the maintenance of healthy skin .
Coordination Chemistry Research
4-Tolylboronic acid is used in coordination chemistry to study and develop new materials and catalysts. Its ability to form stable complexes with metals makes it a valuable reagent in the synthesis of coordination compounds, which are essential in catalysis and materials science .
Material Science Innovations
In material science, 4-Tolylboronic acid is employed as an intermediate in the creation of novel materials, including polymers and nanomaterials. Its boronic acid group can be used to modify surfaces or create bonding sites for other molecules, leading to the development of materials with unique properties .
Organic Synthesis
As a reagent in organic synthesis, 4-Tolylboronic acid is widely used in Suzuki coupling reactions, which are pivotal for constructing carbon-carbon bonds in complex organic molecules. This reaction is fundamental in the synthesis of various organic compounds, ranging from small molecules to complex polymers and natural products .
作用机制
Target of Action
4-Tolylboronic acid, also known as p-Tolylboronic acid or 4-Methylphenylboronic acid, is an organoboron compound . It is primarily used as a reagent in organic synthesis . The primary targets of 4-Tolylboronic acid are the organic compounds that it helps synthesize, such as drugs, pesticides, and cosmetics . It is also used in the research of coordination chemistry and material science .
Mode of Action
4-Tolylboronic acid is known for its high chemical reactivity . It is commonly used in Suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . In this reaction, 4-Tolylboronic acid interacts with other reagents to form new organic compounds .
Biochemical Pathways
The primary biochemical pathway involving 4-Tolylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures in the pharmaceutical industry and other fields . The downstream effects of this pathway include the synthesis of various organic compounds, including drugs, pesticides, and cosmetics .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which can impact its distribution and use in various reactions.
Result of Action
The result of 4-Tolylboronic acid’s action is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds can have a wide range of effects depending on their structure and function. For example, in the pharmaceutical industry, the compounds synthesized using 4-Tolylboronic acid can have therapeutic effects .
Action Environment
The action of 4-Tolylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature . Additionally, the reactions involving 4-Tolylboronic acid should be carried out under specific conditions (e.g., temperature, pH) to ensure optimal efficacy and stability .
安全和危害
P-Tolylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
While specific future directions for p-Tolylboronic acid are not mentioned in the search results, its use as a reagent in various chemical reactions suggests that it will continue to be an important compound in chemical synthesis .
Relevant Papers The relevant papers retrieved discuss the use of p-Tolylboronic acid in various chemical reactions, including Palladium (Pd)-catalyzed direct arylation, Direct Palladium (II)-Catalyzed Synthesis, and Palladium-catalyzed arylation by Suzuki-Miyaura cross-coupling in water . Another paper discusses the sulfur-arylation of sulfenamides via Chan-Lam coupling with boronic acids .
属性
IUPAC Name |
(4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWQNIMLAISTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Record name | 4-methylphenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205836 | |
| Record name | p-Tolueneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolylboronic acid | |
CAS RN |
5720-05-8 | |
| Record name | p-Tolylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Tolueneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolylboronic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Tolueneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLUENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of p-tolylboronic acid?
A1: The molecular formula of p-tolylboronic acid is C₇H₉BO₂. Its molecular weight is 135.96 g/mol. []
Q2: What spectroscopic data is available for p-tolylboronic acid?
A2: Researchers have characterized p-tolylboronic acid using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, and 13C NMR spectroscopy. These techniques provide information about the molecule's structure, bonding, and vibrational modes. [, ]
Q3: Is p-tolylboronic acid soluble in carbon dioxide? What are the implications for its use in green chemistry?
A3: Yes, p-tolylboronic acid exhibits solubility in carbon dioxide at elevated pressures. This property makes it a potential candidate for reactions in supercritical carbon dioxide, a greener alternative to traditional organic solvents. [, ]
Q4: How is p-tolylboronic acid employed in Suzuki-Miyaura coupling reactions?
A4: p-Tolylboronic acid serves as a common reagent in Suzuki-Miyaura cross-coupling reactions. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. [, , , , , , , ]
Q5: Can you provide an example of a Suzuki-Miyaura coupling reaction using p-tolylboronic acid?
A5: One example is the reaction of p-tolylboronic acid with iodobenzene in the presence of the immobilized catalyst PdEnCat and tetrabutylammonium methoxide. This reaction, performed in continuous flow using supercritical carbon dioxide as a solvent, efficiently produces 4-phenyltoluene. []
Q6: Are there other palladium-catalyzed reactions where p-tolylboronic acid plays a role?
A6: Beyond Suzuki-Miyaura couplings, p-tolylboronic acid is utilized in other palladium-catalyzed transformations. For instance, it participates in the three-component coupling with deactivated alkenes and N-fluorobenzenesulfonimide, leading to the formation of β-fluorinated carbonyl derivatives. []
Q7: Can other transition metals besides palladium catalyze reactions involving p-tolylboronic acid?
A7: Yes, nickel catalysts can also mediate reactions with p-tolylboronic acid. For example, an oxidative nickel-air catalyst system has been developed to facilitate the direct coupling of azoles with p-tolylboronic acid, utilizing atmospheric air as the sole oxidant. []
Q8: How does the choice of ligand impact the catalytic activity of palladium complexes in Suzuki-Miyaura reactions using p-tolylboronic acid?
A8: The structure and properties of the ligands coordinated to palladium significantly influence the catalytic activity in Suzuki-Miyaura reactions involving p-tolylboronic acid. For example, pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have demonstrated good to excellent catalytic activity in such couplings. []
Q9: Have computational methods been used to study reactions involving p-tolylboronic acid?
A9: Yes, density functional theory (DFT) calculations have been employed to understand the structure, reactivity, and catalytic mechanisms of reactions involving p-tolylboronic acid. These calculations provide insights into reaction pathways, transition states, and the influence of different ligands on catalytic activity. [, , ]
Q10: How does modifying the structure of p-tolylboronic acid affect its reactivity?
A10: Modifying the substituents on the phenyl ring of p-tolylboronic acid can alter its electronic and steric properties, thereby affecting its reactivity in various transformations. [, , ]
Q11: What strategies are employed to improve the stability and handling of boronic acids like p-tolylboronic acid?
A11: Solid-phase approaches, such as immobilization on a diethanolamine resin, provide a way to handle and derivatize p-tolylboronic acid more effectively. This method simplifies the reaction workup and minimizes exposure to moisture, which can degrade boronic acids. []
Q12: How are reaction intermediates involving p-tolylboronic acid studied?
A12: Advanced analytical techniques, such as floating electrolytic electrospray ionization mass spectrometry (FE-ESI-MS), allow researchers to probe and identify fleeting intermediates in electrochemical reactions involving p-tolylboronic acid. []
Q13: Are there alternatives to using p-tolylboronic acid in Suzuki-Miyaura coupling reactions?
A13: While p-tolylboronic acid is widely employed, other arylboronic acids with different substituents can be used in Suzuki-Miyaura coupling reactions. The choice of boronic acid depends on the desired product and reaction conditions. [, ]
Q14: Can catalysts used in reactions with p-tolylboronic acid be recycled?
A14: Yes, researchers are developing strategies for catalyst recovery and recycling in reactions involving p-tolylboronic acid. For instance, immobilizing palladium catalysts on solid supports like porous polymer monoliths (PPMs) enables their efficient reuse in Suzuki-Miyaura couplings. []
Q15: What research tools facilitate the study of reactions with p-tolylboronic acid?
A15: Various tools and resources are essential for investigating reactions involving p-tolylboronic acid. These include microreactors for performing reactions on a smaller scale, high-pressure reactors for reactions in supercritical fluids, and advanced analytical techniques for characterizing products and intermediates. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B124736.png)
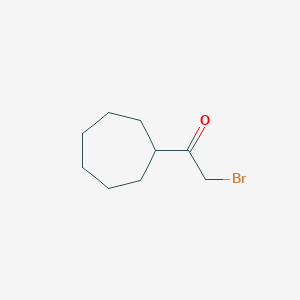
![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)

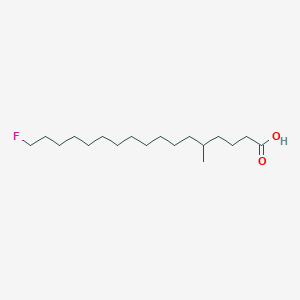

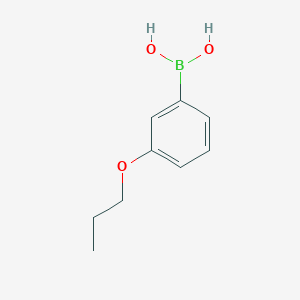

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
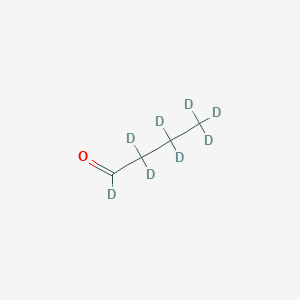
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
